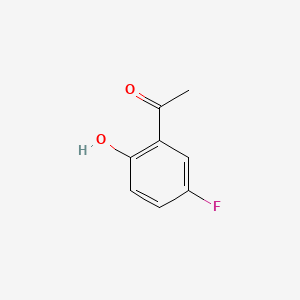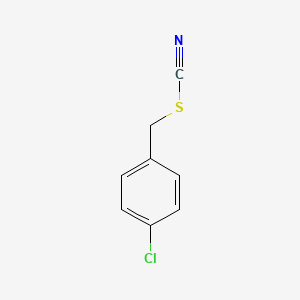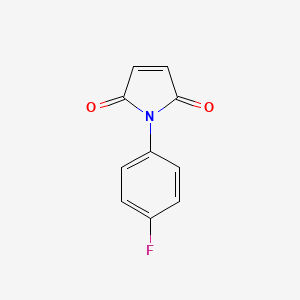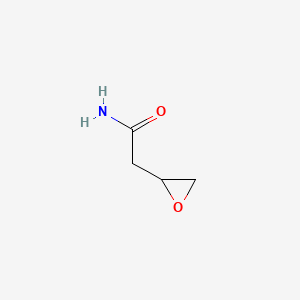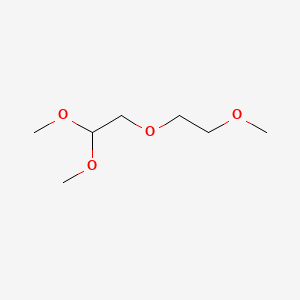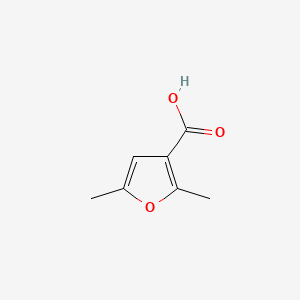
2,5-二甲基-3-呋喃甲酸
概述
描述
2,5-Dimethyl-3-furoic acid, also known as 2,5-Dimethyl-3-furancarboxylic acid, is a chemical compound with the empirical formula C7H8O3 . It has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-3-furoic acid involves cyclisation/aromatization reactions . The reaction conditions include a temperature of 200 °C and the presence of 50 wt.% of Amberlyst-36 .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-3-furoic acid can be represented by the SMILES stringCc1cc(C(O)=O)c(C)o1 . It is also available as a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis
2,5-Dimethyl-3-furoic acid can act as a carboxylato ligand in the preparation of titanocene complexes . It can also participate in Diels–Alder reactions .Physical And Chemical Properties Analysis
2,5-Dimethyl-3-furoic acid is a white to faint yellow crystalline powder . It has a melting point of 137-140 °C (lit.) . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 240.6±35.0 °C at 760 mmHg .科学研究应用
食品和饮料中的呋喃化合物
研究已在食品和饮料产品中发现各种呋喃化合物,包括 2,5-二甲基-3-呋喃甲酸。这些化合物可能是加热时糖和抗坏血酸的降解产物,存在于果汁浓缩液、葡萄酒、啤酒和其他饮料中。这些化合物的存在和浓度受维生素 C 添加和饮料类型等因素的影响 (袁和陈,1998)。
生物基聚合物中的生物催化生产
2,5-呋喃二甲酸 (FDCA),2,5-二甲基-3-呋喃甲酸的衍生物,因其在生产生物基聚合物方面的潜力而备受关注。它被视为石油衍生产品的可持续替代品。生物催化是一种很有前景的 FDCA 合成方法,因为它具有反应条件温和、成本低、选择性高和环境友好的特点 (袁等人,2019)。
安全和危害
2,5-Dimethyl-3-furoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .
未来方向
2,5-Dimethyl-3-furoic acid may have potential applications in green chemistry, particularly in the sustainable synthesis of many chemical building blocks . It can be used in Diels–Alder reactions, which allow versatile synthons of considerable molecular complexity to be generated in an atom-economical fashion .
作用机制
Target of Action
It is known that this compound can act as a carboxylato ligand in the preparation of certain titanocene complexes .
Mode of Action
It is known to participate in the formation of titanocene complexes
Biochemical Pathways
It is known to participate in the formation of titanocene complexes , which could potentially affect various biochemical pathways.
Result of Action
Its role in the formation of titanocene complexes suggests that it may have some influence on cellular processes .
属性
IUPAC Name |
2,5-dimethylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHHNPBADVTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212977 | |
| Record name | 2,5-Dimethyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-furoic acid | |
CAS RN |
636-44-2 | |
| Record name | 2,5-Dimethyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 636-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-3-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD1IB488KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,5-Dimethyl-3-furoic acid synthesized?
A1: 2,5-Dimethyl-3-furoic acid can be synthesized by reacting 3-bromo-5-(carbethoxy)-4,6-dimethyl-2-pyrone with potassium hydroxide (KOH) []. This reaction, which yields 2,5-Dimethyl-3-furoic acid as a companion product to Feist's acid, has been studied and discussed in previous research [].
Q2: Does 2,5-Dimethyl-3-furoic acid exhibit any anticancer properties?
A2: Research suggests that organotin(IV) complexes containing 2,5-Dimethyl-3-furoic acid as a ligand exhibit promising anticancer properties []. Specifically, the complex [SnCy3(DMFU)] (where DMFUH = 2,5‐dimethyl‐3‐furoic acid) demonstrated high antiproliferative activity against a panel of human tumor cell lines, including pancreatic carcinoma, erythroleukemia, and glioblastoma multiform []. This activity is attributed to the induction of apoptosis in the tested cell lines [].
Q3: What is the role of 2,5-Dimethyl-3-furoic acid in the organotin(IV) complex's anticancer activity?
A3: While the exact mechanism of action remains to be fully elucidated, 2,5-Dimethyl-3-furoic acid likely serves as a ligand, influencing the overall structure and properties of the organotin(IV) complex []. This, in turn, may affect the complex's interaction with biological targets and its cellular uptake, ultimately contributing to its observed anticancer activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


